2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
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Overview
Description
The compound “2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate” is a complex organic molecule that contains several functional groups, including a fluoro-methoxyphenyl group, an amino group, an oxoethyl group, and a fluorophenyl acetate group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group might participate in reactions like amide formation, while the fluoro-methoxyphenyl and fluorophenyl groups might undergo reactions like nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications
Structural Analysis and Applications
1. Structural Insights
Studies on monofluorinated molecules like ortho-fluorophenylglycine reveal insights into molecular interactions and potential applications in materials science and chemical synthesis due to unique bonding patterns and molecular geometries (Burns & Hagaman, 1993).
2. Fluorogenic Labeling
The application of fluorogenic labelling reagents, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, in high-performance liquid chromatography (HPLC) showcases the potential of fluorinated compounds in enhancing detection sensitivity and specificity in biological and chemical analyses (Gatti et al., 1990).
3. Fluorophore Applications
The development and utilization of fluorinated compounds such as FluoZin-3 for zinc sensing in life sciences emphasize the role of such molecules in creating sensitive and selective sensors for metal ions, demonstrating their critical role in bioimaging and diagnostics (Marszalek et al., 2016).
4. Synthetic Applications
Research into the synthesis and reactions of fluorinated compounds, including those with similar structures to the query molecule, highlights their importance in creating novel pharmaceuticals, agrochemicals, and materials. The development of new synthetic methodologies allows for the exploration of novel therapeutic and functional materials (Pimenova et al., 2003).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies on this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other fields .
properties
IUPAC Name |
[2-(3-fluoro-4-methoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-15-6-5-13(9-14(15)19)20-16(21)10-24-17(22)8-11-3-2-4-12(18)7-11/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNYEGRFORELLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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